N-(4-phenylbutan-2-yl)ethanesulfonamide

Description

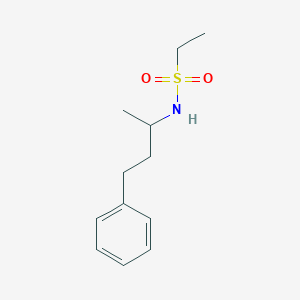

Structure

3D Structure

Properties

CAS No. |

546108-44-5 |

|---|---|

Molecular Formula |

C12H19NO2S |

Molecular Weight |

241.35g/mol |

IUPAC Name |

N-(4-phenylbutan-2-yl)ethanesulfonamide |

InChI |

InChI=1S/C12H19NO2S/c1-3-16(14,15)13-11(2)9-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |

InChI Key |

HVCOCEFZYAORAF-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC(C)CCC1=CC=CC=C1 |

Canonical SMILES |

CCS(=O)(=O)NC(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Phenylbutan 2 Yl Ethanesulfonamide

Retrosynthetic Analysis and Strategic Disconnections of the N-(4-phenylbutan-2-yl)ethanesulfonamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and strategically sound disconnection occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. amazonaws.com This is a common and reliable disconnection for amides, sulfonamides, and related structures because the corresponding bond-forming reaction is typically robust and high-yielding. amazonaws.com

This primary disconnection breaks the target molecule into two key synthons:

Synthon A: A 4-phenylbutan-2-yl ammonium (B1175870) cation.

Synthon B: An ethanesulfonyl anion.

The corresponding synthetic equivalents, or the actual reagents that would be used in a laboratory synthesis, are:

Reagent A: 4-phenylbutan-2-amine. This amine contains the chiral center of the target molecule.

Reagent B: Ethanesulfonyl chloride. This is a highly reactive and common electrophilic partner for sulfonamide formation.

This retrosynthetic pathway is advantageous as it simplifies the complex target into two manageable precursors. The synthesis can then be approached by focusing on the acquisition or synthesis of the chiral amine and its subsequent reaction with the commercially available ethanesulfonyl chloride.

Classical Synthetic Routes to the Sulfonamide Moiety

Classical methods for constructing the sulfonamide bond are well-established and remain cornerstones of organic synthesis due to their reliability and broad applicability.

Amine Sulfonylation Approaches (e.g., using 4-phenylbutan-2-amine and ethanesulfonyl chloride)

The most direct and widely practiced method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comsigmaaldrich.com This reaction, known as sulfonylation, directly follows the logic of the retrosynthetic disconnection discussed previously.

In the synthesis of this compound, this involves the reaction between 4-phenylbutan-2-amine and ethanesulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. mdpi.com

General Reaction Scheme:

Reactants: 4-phenylbutan-2-amine, Ethanesulfonyl chloride

Base: Pyridine, Triethylamine, or aqueous base (e.g., NaOH) cbijournal.com

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)

Temperature: Typically ranges from 0 °C to room temperature. cbijournal.com

The nucleophilicity of the amine is a critical factor; primary amines like 4-phenylbutan-2-amine are generally highly reactive towards sulfonyl chlorides. cbijournal.com

Table 1: Illustrative Conditions for Amine Sulfonylation This table presents generalized conditions for the sulfonylation of primary amines, applicable to the synthesis of the target compound.

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Primary Alkyl Amine | Benzenesulfonyl chloride | Pyridine | DCM | High (>90%) | cbijournal.com |

| Aniline | Tosyl chloride | Pyridine | - | Quantitative | cbijournal.com |

| Allylamine | Aryl sulfonyl chloride | - | - | 95% | cbijournal.com |

| Thiomorpholine | Substituted benzenesulfonyl chloride | - | DCM | High | mdpi.com |

Alternative Bond-Forming Reactions for Sulfonamides

While sulfonylation of amines with sulfonyl chlorides is dominant, several other classical methods provide viable alternatives for forming the S-N bond. These can be particularly useful if the required sulfonyl chloride is unstable or inaccessible.

From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts. These reactions often require an activating agent or are facilitated by microwave irradiation, which can shorten reaction times and improve yields. researchgate.netorganic-chemistry.org

From Thiols: A common strategy involves the in situ preparation of a sulfonyl chloride from a corresponding thiol. The thiol is oxidized using reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). researchgate.netorganic-chemistry.org The resulting sulfonyl chloride is then immediately reacted ("trapped") with an amine in the same reaction vessel to produce the sulfonamide. researchgate.net

From Sulfonyl Azides: Sulfonyl azides can react with primary and secondary amines via nucleophilic substitution to form sulfonamides, releasing nitrogen gas as the only byproduct. sci-hub.se

From Thiosulfonates: In the presence of an oxidant like N-bromosuccinimide (NBS), thiosulfonates can react with amines to yield sulfonamides. organic-chemistry.org

Using SO₂ Surrogates: Solid, stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used in reactions with amines and other components to build the sulfonamide structure. organic-chemistry.orgsci-hub.se

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry offers sophisticated catalytic approaches that can provide improved efficiency, functional group tolerance, and stereochemical control.

Transition-Metal Catalysis in Carbon-Nitrogen Bond Formation within Sulfonamide Synthesis

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the S-N bond of sulfonamides. These methods often provide access to complex molecules under milder conditions than classical routes.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions. For instance, a Suzuki-Miyaura coupling between an aryl boronic acid and phenyl chlorosulfate (B8482658) can generate an aryl sulfonyl chloride intermediate, which is then reacted in situ with an amine to form the desired sulfonamide. sci-hub.se

Copper-Catalyzed Reactions: Copper catalysis is effective for various sulfonamide syntheses. One-pot methods have been developed that couple aryl boronic acids, a sulfur dioxide source (like DABSO), and an amine to directly produce sulfonamides. thieme-connect.com Another advanced approach is the copper-catalyzed amidation of C-H bonds, allowing for the direct formation of a C-N bond with a sulfonamide nitrogen. organic-chemistry.orgthieme.de More recently, a synergetic approach using both photoredox and copper catalysis has enabled the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org

Iron-Catalyzed Reactions: Earth-abundant and less toxic metals like iron are increasingly used. An iron- and copper-cocatalyzed aryl C–H amidation has been reported for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.de

Table 2: Examples of Transition-Metal Catalyzed Sulfonamide Synthesis

| Catalytic System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | Aryl boronic acids, Phenyl chlorosulfate, Amines | In-situ generation of sulfonyl chloride intermediate. | sci-hub.se |

| Copper | Three-Component Coupling | Aryl boronic acids, DABSO, Amines | Direct one-pot synthesis of sulfonamides. | thieme-connect.com |

| Iron/Copper | C-H Amidation | Activated Arenes, Primary Sulfonamides | Utilizes earth-abundant metal catalysts. | thieme.de |

| Iridium/Copper | Photoredox/Metallaphotoredox | Aryl radical precursors, Amines, SO₂ source | Mild, room temperature reaction conditions. | acs.org |

Asymmetric Synthesis for Stereoselective this compound Production

The presence of a stereocenter in the 4-phenylbutan-2-amine portion of the target molecule necessitates the use of asymmetric synthesis to produce a single enantiomer. This is crucial as different enantiomers of a chiral molecule can have vastly different biological activities.

Two main strategies can be envisioned:

Synthesis of an Enantiopure Amine Precursor: The chiral amine, (R)- or (S)-4-phenylbutan-2-amine, can be synthesized first and then coupled with ethanesulfonyl chloride. This is a highly convergent approach.

Asymmetric Hydrogenation: An imine precursor can be asymmetrically hydrogenated using a chiral catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) to produce the chiral amine. Asymmetric transfer hydrogenation catalyzed by chiral Brønsted acids is another powerful, metal-free option. mcgill.ca

Enzymatic Resolution: A racemic mixture of 4-phenylbutan-2-amine can be resolved using enzymes (e.g., lipases) that selectively acylate one enantiomer, allowing for the separation of the two.

Asymmetric Carbon-Nitrogen Bond Formation: A prochiral precursor can be functionalized in an enantioselective manner to directly build the chiral sulfonamide.

Addition to Chiral N-Sulfinyl Imines: A highly effective method for creating chiral sulfonamides involves the addition of nucleophiles (like sulfonyl anions) to chiral N-sulfinyl imines. acs.org This approach provides excellent stereocontrol and can be adapted to synthesize β-amino sulfonamides. acs.org

Organocatalytic Conjugate Addition: The asymmetric conjugate addition (aza-Michael reaction) of a nitrogen nucleophile to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst (e.g., a Cinchona alkaloid derivative), can establish the stereocenter. researchgate.net While not a direct route to the target, this principle can be applied to synthesize precursors with the required stereochemistry.

Table 3: Selected Methodologies for Asymmetric Synthesis Relevant to Chiral Amines and Sulfonamides

| Method | Catalyst/Reagent | Key Transformation | Stereocontrol | Reference |

|---|---|---|---|---|

| Addition to Sulfinyl Imines | Chiral N-sulfinyl imine | Addition of sulfonyl anions | Excellent diastereoselectivity (often >95:5 dr). | acs.org |

| Transfer Hydrogenation | Chiral Brønsted Acid | Reduction of quinoline (B57606) carboxylates | High enantioselectivity (up to 96% ee). | mcgill.ca |

| Aza-Michael Addition | Chiral Thiourea Organocatalyst | Addition of amine to nitroalkene | High enantioselectivity. | researchgate.net |

| Asymmetric Cycloaddition | Brønsted Acid | Reaction of azomethine ylide and N-sulfinylimine | Excellent diastereoselectivity. | nih.gov |

Photochemical Activation in Related Sulfonamide Syntheses

The synthesis of sulfonamides, including N-alkyl derivatives like this compound, has been significantly advanced through the application of photochemical methods. These approaches often rely on photoredox catalysis to generate reactive intermediates such as sulfonyl radicals or alkyl radicals under mild conditions, offering an alternative to traditional methods that may require harsh reagents. nih.govresearchgate.netdomainex.co.uk

Recent research has demonstrated the utility of visible-light-mediated strategies for the construction of the sulfonamide bond. One common approach involves the generation of a sulfonyl radical from a suitable precursor, which then engages with an amine or an amine-derived species. For instance, the photocatalytic activation of sulfonyl-containing compounds can lead to the formation of sulfonyl radicals, which are key intermediates in the synthesis of complex sulfonamides. nih.gov

A variety of photocatalysts, both metal-based and purely organic, have been explored for these transformations. Metal-free organic photocatalysts, such as Eosin Y and various acridine (B1665455) derivatives, have gained traction due to their cost-effectiveness and reduced environmental impact. acs.orgjove.com These catalysts can effectively mediate the formation of the desired sulfonamide products under irradiation with visible light, often with high efficiency. The choice of photocatalyst can be critical, with screening studies indicating that catalysts like 2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile (5CzBN) can provide excellent yields in certain systems. nih.gov

The generation of alkyl radicals from precursors such as carboxylic acids, alcohols, or alkyl halides via photoredox catalysis is another powerful strategy. domainex.co.uknih.gov These alkyl radicals can then be coupled with a sulfonamide synthon. For the synthesis of a secondary alkyl sulfonamide like this compound, this could involve the generation of a 4-phenylbutan-2-yl radical.

The reaction mechanism under photochemical conditions often involves the formation of an electron donor-acceptor (EDA) complex between the photocatalyst and one of the reactants. researchgate.net Upon light absorption, this complex can initiate a single-electron transfer (SET) process, leading to the formation of the radical intermediates necessary for the sulfonamide bond formation.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Phenylbutan 2 Yl Ethanesulfonamide

X-ray Crystallography for Solid-State Molecular Geometry (if single crystals are obtained)

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical method provides unequivocal data on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation and the specifics of its packing in the crystal lattice.

As of the latest available data, a crystal structure for N-(4-phenylbutan-2-yl)ethanesulfonamide has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. cam.ac.ukcam.ac.uk The process requires obtaining a single crystal of sufficient size and quality, which is a critical and often rate-limiting step in crystallographic studies. nih.gov

Without experimental crystallographic data, a definitive analysis of the solid-state molecular geometry for this compound cannot be provided. Such an analysis would typically include detailed tables of crystallographic parameters, atomic coordinates, and key geometric features as shown in studies of similar sulfonamide-containing compounds. scispace.commdpi.comresearchgate.net For instance, the study of a related compound, 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide, provided detailed insights into its molecular packing and hydrogen-bonding networks, illustrating the type of information that would be gleaned from a successful crystallographic experiment. scispace.com

Should single crystals of this compound be successfully grown and analyzed in the future, it would be anticipated that the data would be deposited in a public database, allowing for a full structural elucidation.

Stereochemical Investigations of N 4 Phenylbutan 2 Yl Ethanesulfonamide

Analysis of Chirality and Stereoisomerism in the 4-Phenylbutan-2-yl Moiety

The molecular structure of N-(4-phenylbutan-2-yl)ethanesulfonamide contains a single stereocenter, which gives rise to its chiral nature. The source of this chirality is the 4-phenylbutan-2-yl moiety.

The carbon atom at the second position of the butan-2-yl chain is bonded to four different substituents:

A methyl group (-CH₃)

A hydrogen atom (-H)

A phenylethyl group (-CH₂CH₂C₆H₅)

An ethanesulfonamido group (-NHSO₂CH₂CH₃)

Due to the presence of this chiral center, the 4-phenylbutan-2-yl moiety can exist as a pair of enantiomers. These enantiomers are mirror images of each other and are designated as (R)- and (S)- isomers based on the Cahn-Ingold-Prelog priority rules. The spatial orientation of the groups around this carbon atom determines the absolute configuration of each stereoisomer. Consequently, this compound can exist as (R)-N-(4-phenylbutan-2-yl)ethanesulfonamide and (S)-N-(4-phenylbutan-2-yl)ethanesulfonamide. These enantiomers are expected to have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they will differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules, including biological receptors.

Determination of Absolute and Relative Stereochemistry

The definitive assignment of the absolute configuration of a chiral molecule is a fundamental aspect of its stereochemical characterization. For this compound, several established methods could be employed to determine the absolute stereochemistry of its enantiomers.

One of the most conclusive methods is single-crystal X-ray crystallography . If a single crystal of one of the enantiomers of this compound can be grown, X-ray diffraction analysis can provide the precise three-dimensional arrangement of atoms in the molecule, allowing for the unambiguous assignment of the (R) or (S) configuration. This technique can also be applied to a diastereomeric salt formed by reacting the racemic amine precursor (4-phenylbutan-2-amine) with a chiral resolving agent of known absolute configuration.

Another powerful technique is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. By reacting the chiral amine precursor with a CDA, such as Mosher's acid or its derivatives, a pair of diastereomers is formed. The NMR spectra of these diastereomers will exhibit different chemical shifts for specific protons, and the analysis of these differences can be used to deduce the absolute configuration of the original amine. The stereochemistry of the amine is then carried over to the final sulfonamide product.

The relative stereochemistry of any potential diastereomers, should additional chiral centers be introduced into the molecule, would be determined by analyzing coupling constants and through-space interactions in the NMR spectrum, such as those observed in Nuclear Overhauser Effect (NOE) experiments.

Methodologies for Enantiomeric and Diastereomeric Excess Determination

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The determination of e.e. is crucial in asymmetric synthesis and for the characterization of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and accurate methods for determining the enantiomeric excess of chiral compounds like this compound. By using a chiral stationary phase (CSP), the two enantiomers can be separated into distinct peaks. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers in the mixture, from which the e.e. can be calculated.

NMR spectroscopy using chiral resolving agents or chiral solvating agents can also be employed. These agents interact with the enantiomers to form transient diastereomeric complexes, which results in the splitting of certain NMR signals into two sets, one for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio.

The table below illustrates a hypothetical dataset for the determination of enantiomeric excess of a sample of this compound using chiral HPLC.

| Parameter | Value |

| Analytical Method | Chiral HPLC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivative) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10) |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Peak Area (Enantiomer 1) | 150,000 |

| Peak Area (Enantiomer 2) | 50,000 |

| Calculated Enantiomeric Excess | 50% |

This table is for illustrative purposes only and represents a hypothetical analysis.

Chiral Separation Techniques for Enantiomers and Diastereomers (e.g., Chiral High-Performance Liquid Chromatography)

The separation of enantiomers, also known as chiral resolution, is a key process in obtaining enantiomerically pure compounds. For this compound, Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective technique for both analytical and preparative-scale separations.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The choice of CSP is critical and often depends on the functional groups present in the molecule being separated. For a sulfonamide derivative of a primary amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful. nih.gov These CSPs have chiral cavities and functional groups that can engage in various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the enantiomers.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve the best separation. Factors such as the type and concentration of the alcohol modifier can significantly impact the resolution and retention times of the enantiomers.

Below is an example of a data table summarizing the key parameters of a hypothetical chiral HPLC separation of the enantiomers of this compound.

| Parameter | Description | Value |

| Column | Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Solvent System | n-Hexane / Ethanol (80:20, v/v) |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min |

| Temperature | Column operating temperature | 25 °C |

| Retention Time (t_R1) | Retention time of the first eluting enantiomer | 12.3 min |

| Retention Time (t_R2) | Retention time of the second eluting enantiomer | 15.8 min |

| Separation Factor (α) | Ratio of retention factors (k₂/k₁) | 1.35 |

| Resolution (R_s) | Degree of separation between the two peaks | 2.5 |

This table is for illustrative purposes only and represents a hypothetical analysis.

A resolution value (R_s) of 1.5 or greater typically indicates baseline separation of the two enantiomers, which is desirable for accurate quantification and for preparative purposes.

Conformational Analysis and Dynamics of N 4 Phenylbutan 2 Yl Ethanesulfonamide

Experimental Approaches to Conformational Preferences in Solution and Solid States

Experimental methods offer direct insights into the conformational landscape of molecules as they exist in solution and in the solid state. These techniques provide data on the average geometry and the proximity of atoms, which are essential for deducing the preferred conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. One of the key parameters derived from an NMR spectrum is the scalar coupling constant (J-coupling), particularly the vicinal coupling constant (³J), which is the coupling between nuclei separated by three bonds. The magnitude of the ³J coupling constant is dependent on the dihedral angle (torsional angle) between the coupled nuclei, a relationship described by the Karplus equation.

The general form of the Karplus relationship is:

J(Φ) = Acos²(Φ) + Bcos(Φ) + C

where Φ is the dihedral angle, and A, B, and C are empirically derived parameters that depend on the specific atoms and substituents involved. By measuring the ³J values from the NMR spectrum of N-(4-phenylbutan-2-yl)ethanesulfonamide, researchers can estimate the dihedral angles around the flexible bonds in the molecule, such as the C-C bonds in the butyl chain and the C-N and S-N bonds of the sulfonamide group. This information is critical for determining the preferred staggered or eclipsed conformations around these bonds. For complex molecules, the analysis of multiple coupling constants can provide a more complete picture of the conformational equilibrium. miamioh.edu

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between spatially close nuclei. wikipedia.org This effect is distance-dependent, typically observed for nuclei that are within 5 Å of each other, and provides crucial information about the through-space proximity of atoms. libretexts.org In the context of this compound, NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal which protons are close to each other in the molecule's three-dimensional structure. libretexts.orgcore.ac.uk

For example, an NOE correlation between a proton on the phenyl ring and a proton on the butyl chain would indicate a folded conformation where these two groups are in close proximity. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, allowing for a semi-quantitative estimation of internuclear distances. This data is invaluable for distinguishing between different possible conformations and for refining the 3D structural models of the molecule. libretexts.org

Computational Methods for Conformational Landscapes

Computational chemistry provides a powerful complement to experimental studies by allowing for the exploration of the entire conformational space of a molecule and the quantification of the energies of different conformers and the barriers between them.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. In MM, molecules are treated as a collection of atoms held together by springs (bonds), and the energy of a particular conformation is calculated based on a force field that includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By systematically rotating the rotatable bonds in this compound and calculating the energy for each conformation, a conformational search can be performed to identify the low-energy conformers.

Molecular Dynamics (MD) simulations build upon MM by introducing the element of time. An MD simulation calculates the forces on each atom and then uses Newton's laws of motion to simulate the atomic movements over time. This provides a dynamic picture of the molecule, showing how it explores different conformations and the transitions between them. MD simulations are particularly useful for understanding the flexibility of the molecule and the timescales of conformational changes.

Density Functional Theory (DFT) is a quantum mechanical method that is more computationally intensive but generally more accurate than MM. uci.eduyoutube.com DFT calculates the electronic structure of a molecule to determine its energy and properties. umn.edunih.gov It is widely used to optimize the geometries of the low-energy conformers identified by MM or MD and to calculate their relative energies with higher accuracy.

Furthermore, DFT can be used to locate and characterize transition states, which are the high-energy structures that connect different conformational minima. umn.edu By calculating the energies of the minima and the transition states, the energy barriers for conformational interconversion can be determined. This information is crucial for understanding the dynamics of the molecule and the rates at which it can switch between different shapes. nih.gov

Investigation of Conformational Equilibria and Interconversion Barriers

The combination of experimental data and computational results allows for a detailed investigation of the conformational equilibria and the energy barriers that separate different conformers of this compound.

Experimental techniques like variable-temperature NMR can be used to study how the populations of different conformers change with temperature. This allows for the determination of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) differences between conformers.

Computationally, the relative populations of different conformers at a given temperature can be calculated from their DFT-computed free energies using the Boltzmann distribution. The energy barriers for interconversion, obtained from DFT calculations of transition states, can be used to estimate the rates of conformational change using transition state theory.

By integrating the insights from NMR coupling constants, NOE data, MM/MD simulations, and DFT calculations, a comprehensive model of the conformational landscape of this compound can be constructed. This model would describe the most stable conformations, their relative populations, and the dynamic processes of their interconversion.

Influence of Substituents and Environmental Factors on Conformational Preferences

Influence of Substituents:

The conformational landscape of this compound is primarily dictated by rotations around the S-N, N-C, and various C-C bonds. Substituents on either the phenyl ring or the ethanesulfonamide (B75362) moiety can alter the relative energies of different conformers.

Substituents on the Phenyl Ring: The introduction of substituents on the phenyl ring can influence the rotational barrier around the C-N bond of the butan-2-yl group. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) can modify the electronic distribution and steric hindrance, thereby affecting the preferred orientation of the phenyl group relative to the rest of the molecule. For instance, bulky ortho-substituents on the phenyl ring would likely lead to a significant increase in the rotational barrier, favoring conformations that minimize steric clash. mdpi.comnih.gov

Substituents on the Sulfonamide Group: Modification of the ethanesulfonamide group, for example, by replacing the ethyl group with a larger alkyl or an aryl group, would directly impact the steric environment around the nitrogen atom. This would influence the rotational barrier around the S-N bond and could shift the conformational equilibrium. Studies on related N-arylsulfonamides have shown that the geometry around the sulfonamide nitrogen is sensitive to the nature of its substituents. nih.govnih.gov

Illustrative Data on Substituent Effects:

The following table provides a hypothetical representation of how different substituents on the phenyl ring might influence a key dihedral angle and the associated rotational energy barrier in this compound, based on general principles observed in similar molecules.

| Substituent (at para-position) | Predicted Dihedral Angle (C-C-N-S) (°) | Predicted Rotational Energy Barrier (kcal/mol) |

| -H | 110 | 5.2 |

| -OCH₃ (Electron-donating) | 108 | 5.0 |

| -NO₂ (Electron-withdrawing) | 115 | 5.5 |

| -C(CH₃)₃ (Bulky) | 120 | 6.8 |

Influence of Environmental Factors:

The conformational preferences of flexible molecules like this compound can be highly dependent on the surrounding environment.

Solvent Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium. nih.gov In nonpolar solvents, intramolecular hydrogen bonding, if possible, might stabilize certain conformations. In polar solvents, conformations with a larger dipole moment are generally favored. For sulfonamides, it has been observed that different conformers can be preferred in the gas phase compared to in solution. nih.govnih.gov The equilibrium between eclipsed and staggered conformations of the sulfonamide group, for instance, can be shifted by the solvent. nih.gov

Temperature: Temperature affects the conformational dynamics by providing the thermal energy required to overcome rotational barriers. At higher temperatures, a broader range of conformations will be populated, and the rate of interconversion between different conformers will increase. Conversely, at lower temperatures, the molecule is more likely to reside in its lowest energy conformation.

Computational and Theoretical Chemistry Studies of N 4 Phenylbutan 2 Yl Ethanesulfonamide

Electronic Structure Calculations using Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are standard tools for investigating the electronic structure of organic molecules. For a compound like N-(4-phenylbutan-2-yl)ethanesulfonamide, a typical study would involve geometry optimization to find the lowest energy conformation. This is often performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). Such calculations would yield the optimized molecular structure, bond lengths, and bond angles. However, no specific published data from these calculations are available for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the characterization of synthesized compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts: Theoretical chemical shifts for this compound could be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted values are typically compared against a standard, such as Tetramethylsilane (TMS), to facilitate comparison with experimental data.

Predicted Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound could be simulated by calculating its vibrational frequencies. These calculations help in assigning the vibrational modes of the molecule to specific functional groups, such as the S=O and N-H stretches of the sulfonamide group.

Currently, no such predictive data tables for this compound have been published.

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. For this compound, these analyses would highlight the reactive parts of the molecule, but specific HOMO-LUMO energies and MEP maps are not available.

Conceptual DFT Descriptors for Reactivity Prediction

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These are calculated from the energies of the neutral, anionic, and cationic species. Key descriptors include:

Chemical Potential (μ): Describes the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These parameters would offer a quantitative prediction of the reactivity of this compound in various chemical reactions. However, no studies have published these values.

Molecular Modeling for Understanding Chemical Interactions

Molecular modeling techniques, such as molecular docking, are used to understand how a molecule might interact with a biological target, like a protein. These simulations can predict the preferred binding orientation and affinity of the molecule within the active site of a receptor. Such studies would be valuable in medicinal chemistry to explore the potential biological activity of this compound. To date, no molecular modeling studies involving this specific compound have been reported in the scientific literature.

Mechanistic Investigations of Reactions Involving N 4 Phenylbutan 2 Yl Ethanesulfonamide

Elucidation of Reaction Pathways and Transition States

No studies were found that elucidate the reaction pathways or identify the transition states for reactions involving N-(4-phenylbutan-2-yl)ethanesulfonamide.

Kinetic Studies and Determination of Rate Laws

There are no available kinetic studies or determined rate laws for reactions in which this compound is a reactant.

Investigation of Solvent Effects on Reaction Mechanisms

Information regarding the influence of different solvents on the reaction mechanisms of this compound is not documented in the scientific literature.

Identification and Characterization of Reaction Intermediates

No reaction intermediates have been identified or characterized for reactions involving this compound.

Compound Names

Chemical Reactivity and Derivatization Strategies for N 4 Phenylbutan 2 Yl Ethanesulfonamide

Transformations at the Sulfonamide Nitrogen and Sulfur Centers

The sulfonamide group is a cornerstone of the molecule's identity and a prime target for chemical manipulation. The nitrogen and sulfur atoms within this functional group exhibit distinct reactivity profiles that allow for a range of transformations.

N-Alkylation and N-Arylation: The sulfonamide nitrogen, possessing a lone pair of electrons, can act as a nucleophile. While the electron-withdrawing nature of the sulfonyl group reduces its basicity compared to a simple amine, N-alkylation and N-arylation reactions are still feasible under appropriate conditions. N-alkylation of sulfonamides can be achieved using various alkylating agents such as alkyl halides or alcohols under basic conditions or through transition-metal catalyzed processes. For instance, ruthenium-catalyzed N-alkylation of sulfonamides with alcohols has been reported. nih.gov Similarly, N-arylation can be accomplished through copper-catalyzed or transition-metal-free methods using arylboronic acids or o-silylaryl triflates. nih.govthegoodscentscompany.comresearchgate.net These reactions provide a direct route to modify the steric and electronic properties of the sulfonamide moiety.

Desulfonylation: The carbon-sulfur bond in sulfonamides can be cleaved under reductive conditions, a process known as desulfonylation. researchgate.net This reaction effectively removes the ethanesulfonyl group, liberating the parent amine, 4-phenylbutan-2-amine. Common reagents for reductive desulfonylation include strong reducing agents like sodium amalgam or samarium(II) iodide. researchgate.net More recent developments have introduced photocatalytic methods for the reductive desulfonylation of sulfonamides under milder conditions. nih.gov This transformation is particularly useful for removing the sulfonamide group after it has served its purpose, for example, as a protecting group or a chiral auxiliary during a synthetic sequence.

Reactions at the Sulfur Center: The sulfur atom of the sulfonamide is in a high oxidation state (+6) and is generally unreactive towards further oxidation. However, transformations involving the sulfur center are known for related sulfenamides, where the sulfur is in a lower oxidation state. wikipedia.org While direct transformations at the sulfur center of N-(4-phenylbutan-2-yl)ethanesulfonamide are not extensively documented, the cleavage of the N-S bond is a key transformation.

Table 1: Examples of Reactions at the Sulfonamide Moiety

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alcohols, [Ru(p-cymene)Cl2]2, bidentate phosphine (B1218219) ligand | Secondary N-alkylsulfonamides | nih.govnih.gov |

| N-Arylation | Arylboroxines, Copper salt, EtOH | N-Arylsulfonamides | thegoodscentscompany.com |

| N-Arylation | o-Silylaryl triflates, CsF | N-Arylsulfonamides | nih.govresearchgate.net |

| Reductive Desulfonylation | Sodium amalgam, Samarium(II) iodide/HMPA | Primary or secondary amines | researchgate.net |

| Reductive Desulfonylation | Polysulfide anions, potassium formate, visible light | Primary or secondary amines | nih.gov |

Reactions Involving the Phenyl Ring and its Substitutions

The aromatic phenyl ring is another key site for chemical modification, primarily through electrophilic aromatic substitution (EAS) reactions. The nature and position of substituents on the phenyl ring can significantly influence the molecule's biological activity and physicochemical properties.

Electrophilic Aromatic Substitution: The phenyl ring can undergo various EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. nih.gov The existing alkyl chain on the benzene (B151609) ring is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to these positions. The specific conditions for these reactions, such as the choice of catalyst and solvent, can be tailored to achieve the desired substitution pattern. For example, functionalization at the 3-position of the phenyl ring of MPEP, a structurally related phenethylamine (B48288) derivative, has been explored, with nitro and cyano groups showing retention of activity. thegoodscentscompany.com

Cross-Coupling Reactions: For more complex modifications, the phenyl ring can be functionalized with a handle, such as a halogen or a triflate, which can then participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of a wide array of substituents, including other aryl groups, alkyl chains, and alkynes, providing a powerful tool for generating structural diversity.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Typical Reagents | Expected Product | Reference(s) |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Nitro-substituted phenyl ring | nih.gov |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Halo-substituted phenyl ring | nih.gov |

| Sulfonation | Fuming H2SO4 | Sulfo-substituted phenyl ring | nih.gov |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl-substituted phenyl ring | nih.gov |

Modifications of the Butane (B89635) Chain and its Stereocenters

The butane chain, with its chiral center at the C-2 position, offers further opportunities for structural modification. Reactions can be targeted at the benzylic position (C-4) or other positions along the chain, and the stereochemistry of the chiral center is a critical consideration.

Reactions at the Benzylic Position: The benzylic C-H bonds at the C-4 position are activated by the adjacent phenyl ring and are susceptible to oxidation and radical reactions. thermofisher.com For instance, oxidation of the benzylic position can lead to the formation of a ketone. The benzylic position can also be halogenated using reagents like N-bromosuccinimide (NBS), providing a handle for subsequent nucleophilic substitution reactions. thermofisher.com

Modifications at the Stereocenter: The stereochemistry at the C-2 position is crucial for the biological activity of many chiral compounds. The synthesis of enantiomerically pure this compound relies on the availability of the corresponding chiral amine precursor, (R)- or (S)-4-phenylbutan-2-amine. wikipedia.orgchemicalbook.com Enzymatic cascades have been developed for the stereo-divergent synthesis of these chiral amines from racemic 4-phenyl-2-butanol. wikipedia.orgchemicalbook.com This highlights the importance of controlling the stereochemistry at this position. Further modifications at or near the stereocenter would likely require a new synthetic route starting from a different chiral precursor.

C-H Functionalization of the Alkyl Chain: Recent advances in C-H activation chemistry offer the potential for direct functionalization of the unactivated C-H bonds of the butane chain. mdpi.com For example, photocatalytic methods have been developed for the site-selective functionalization of unactivated C(sp3)−H bonds in N-alkylsulfonamides, which could potentially be applied to modify the butane chain of the target molecule. mdpi.com

Development of Novel Synthetic Precursors and Building Blocks

The synthesis of this compound and its derivatives relies on the availability of key precursors and building blocks.

Synthesis of Chiral 4-Phenylbutan-2-amine: The primary precursor for the target molecule is the chiral amine, 4-phenylbutan-2-amine. This amine can be synthesized through various methods, including the reduction of 4-phenyl-2-butanone oxime or by reductive amination of 4-phenyl-2-butanone. researchgate.net Biocatalytic methods employing transaminases have been shown to be highly effective for the enantioselective synthesis of both (R)- and (S)-4-phenylbutan-2-amine. wikipedia.orgchemicalbook.com

Synthesis of 4-Phenyl-2-butanone and 4-Phenyl-2-butanol: The ketone 4-phenylbutan-2-one is a key intermediate for the synthesis of the corresponding amine and alcohol. It can be prepared through various synthetic routes. The alcohol, 4-phenyl-2-butanol, can be synthesized by the reduction of 4-phenyl-2-butanone or through the reaction of phenylethyl magnesium chloride with acetone. google.comnih.gov Asymmetric reduction of the ketone can provide access to the chiral alcohols. nih.gov

Novel Building Blocks: The development of novel building blocks allows for the synthesis of a wider range of derivatives. For instance, the synthesis of functionalized phenylacetonitriles can serve as precursors for a variety of phenethylamine derivatives. researchgate.net Similarly, the synthesis of substituted benzyl (B1604629) halides or other electrophilic partners can be used to introduce diverse functionalities onto the amine precursor.

Table 3: Key Synthetic Precursors

| Precursor | Synthetic Route Example | Reference(s) |

|---|---|---|

| (S)- or (R)-4-Phenylbutan-2-amine | Biocatalytic amination of 4-phenyl-2-butanone or racemic 4-phenyl-2-butanol | wikipedia.orgchemicalbook.comresearchgate.net |

| 4-Phenylbutan-2-one | - | nih.gov |

| (R)- or (S)-4-Phenyl-2-butanol | Asymmetric reduction of 4-phenyl-2-butanone | nih.gov |

| Functionalized Phenylacetonitriles | Various substitution reactions on the phenyl ring | researchgate.net |

Chemical Derivatization for Enhanced Analytical Performance (e.g., for chromatography)

Chemical derivatization is a powerful strategy to enhance the analytical performance of this compound, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Derivatization can improve sensitivity, selectivity, and chromatographic behavior.

Derivatization of the Sulfonamide Moiety: The sulfonamide group itself can be a target for derivatization. For primary sulfonamides, derivatization with fluorescent reagents like fluorescamine (B152294) has been successfully employed for HPLC with fluorescence detection (HPLC-FLD). nih.govnih.gov While this compound is a secondary sulfonamide, similar strategies could potentially be adapted.

Derivatization of the Amine Precursor: Since the sulfonamide can be cleaved to the corresponding amine, derivatization methods for primary and secondary amines are highly relevant. A variety of reagents are available for this purpose, including:

Fluorescamine: Reacts with primary amines to form highly fluorescent products. mdpi.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form UV-active and fluorescent derivatives. researchgate.net

Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): A selective reagent for the derivatization of secondary amines for HPLC-FLD analysis.

These derivatization reactions introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability. The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the type of detector available.

Table 4: Derivatizing Reagents for Analytical Enhancement

| Reagent | Target Functional Group | Detection Method | Reference(s) |

|---|---|---|---|

| Fluorescamine | Primary Amine / Sulfonamide | Fluorescence (FLD) | nih.govnih.govnih.govmdpi.com |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence (FLD) | researchgate.net |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amine | UV, Fluorescence (FLD) | researchgate.net |

| Dansyl Chloride | Primary and Secondary Amine, Phenols | Fluorescence (FLD) | |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary Amine | Fluorescence (FLD) |

Intermolecular Interactions and Supramolecular Chemistry of N 4 Phenylbutan 2 Yl Ethanesulfonamide

Analysis of Hydrogen Bonding Networks in Crystalline Structures

The crystal structure of N-(4-phenylbutan-2-yl)ethanesulfonamide is significantly influenced by hydrogen bonding. The secondary sulfonamide moiety (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, these groups are pivotal in forming robust intermolecular networks.

Table 1: Illustrative Hydrogen Bond Geometries in Sulfonamide Crystal Structures This table presents typical data for sulfonamide hydrogen bonds and is for illustrative purposes.

| Interaction Type | Donor (D) - Acceptor (A) Distance (Å) | Hydrogen (H) - Acceptor (A) Distance (Å) | D-H···A Angle (°) |

| N-H···O=S | 2.9 - 3.3 | 1.9 - 2.3 | 150 - 175 |

Investigation of Non-Covalent Interactions in Solution and Solid States

Beyond the dominant hydrogen bonds, a subtle interplay of other non-covalent interactions contributes to the supramolecular assembly of this compound in both solid and solution phases.

In solution, these non-covalent interactions influence the solubility and conformational preferences of the molecule. The nature of the solvent will dictate which interactions are most prominent. For instance, in non-polar solvents, intermolecular hydrogen bonding and π-π stacking may be favored, leading to aggregation.

Studies on Self-Assembly and Aggregation Phenomena

The amphiphilic character of this compound, possessing both polar (sulfonamide) and non-polar (phenylbutyl) regions, predisposes it to self-assembly and aggregation in solution. The specific nature of the aggregates formed is highly dependent on the solvent environment.

In apolar solvents, the molecules are likely to aggregate to sequester the polar sulfonamide groups away from the unfavorable solvent, leading to the formation of hydrogen-bonded dimers or higher-order oligomers. In contrast, in polar solvents, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting self-assembly. However, hydrophobic interactions between the phenylbutyl groups may still promote aggregation. The balance between these competing interactions can lead to the formation of complex supramolecular structures. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and dynamic light scattering (DLS) would be instrumental in characterizing the size and nature of these aggregates in solution.

Exploration of Host-Guest Chemistry for Molecular Recognition

The well-defined arrangement of functional groups in this compound makes it a potential candidate for applications in host-guest chemistry and molecular recognition. The sulfonamide group, with its defined hydrogen bond donor and acceptor sites, can act as a recognition site for complementary guest molecules. For example, it could potentially bind to molecules containing carboxylic acid or primary amide functionalities through hydrogen bonding.

Furthermore, the phenyl ring provides a site for π-π stacking or hydrophobic interactions with suitable aromatic or non-polar guest molecules. If the self-assembly of this compound leads to the formation of a cavity or a defined binding pocket, it could encapsulate smaller guest molecules, acting as a molecular host. This area of its chemistry, while not extensively explored, holds promise for the development of new sensors or separation materials based on the principles of molecular recognition.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Regarding N-(4-phenylbutan-2-yl)ethanesulfonamide

There are no published academic discoveries or contributions specifically associated with this compound.

Remaining Fundamental Research Questions and Challenges

Without initial findings, it is impossible to identify subsequent research questions or challenges.

Proposed Avenues for Advanced Synthetic, Mechanistic, and Computational Studies

The absence of foundational research means there are no existing studies upon which to propose advanced investigations.

Outlook on the Broader Impact of Research on this compound in Chemical Science

Any outlook on the impact of research would be purely speculative without any research having been conducted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.